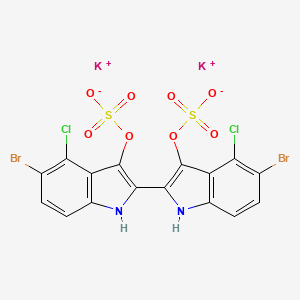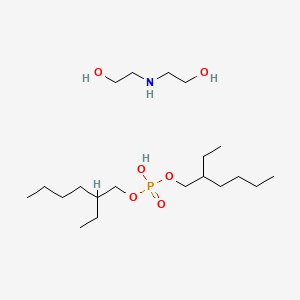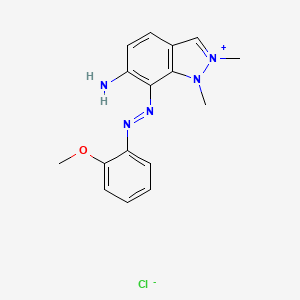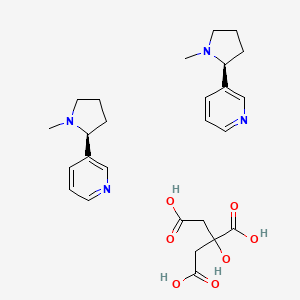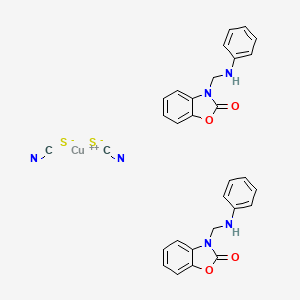
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is an organogermanium compound that features a unique combination of germanium, sulfur, and nitrogen atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with p-tolylamine and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where the p-tolyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Germanium oxides and sulfoxides.
Reduction: Reduced germanium species and thiol derivatives.
Substitution: Various substituted thiazagermolidine derivatives.
科学研究应用
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(p-tolyl)morpholine
- 2-Methyl-2-(p-tolyl)propanoic acid
- 2-Methyl-2-(p-tolyl)-(1,3)dithiane
Uniqueness
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing only carbon, nitrogen, and sulfur. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
84260-36-6 |
|---|---|
分子式 |
C10H15GeNS |
分子量 |
253.93 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3 |
InChI 键 |
NGGWISQXBOUOFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Ge]2(NCCS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


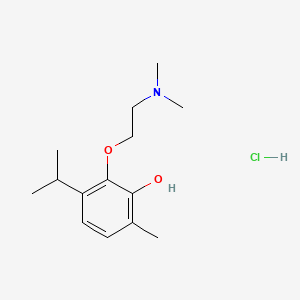
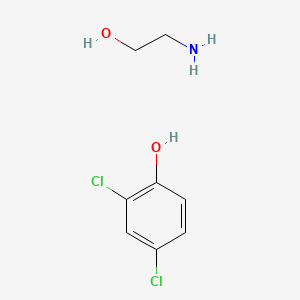
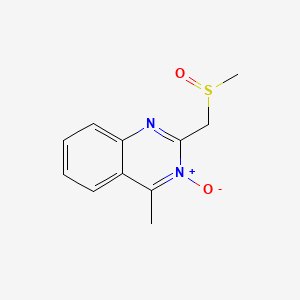
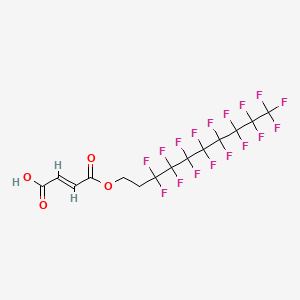
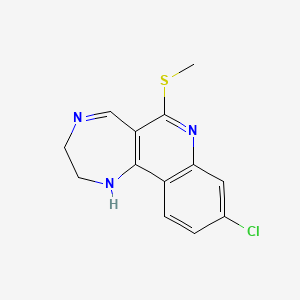
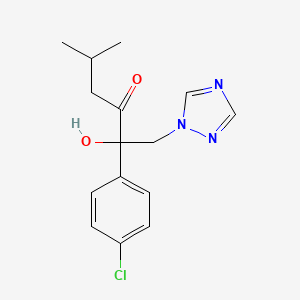
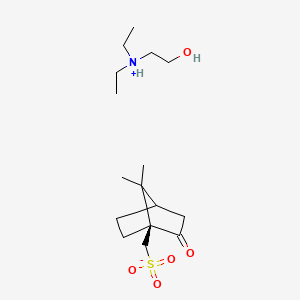
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
